Ethyl 6-nitro-1H-indole-2-carboxylate
Overview
Description
Ethyl 6-nitro-1H-indole-2-carboxylate is a chemical compound with the molecular formula C11H10N2O4. It is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Mechanism of Action
Target of Action
Ethyl 6-nitro-1H-indole-2-carboxylate is a derivative of indole . Indole derivatives are known to bind with high affinity to multiple receptors , which makes them useful in developing new therapeutic derivatives . .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Indole derivatives are known to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Preparation Methods
The synthesis of Ethyl 6-nitro-1H-indole-2-carboxylate typically involves the nitration of ethyl indole-2-carboxylate. One common method includes the reaction of ethyl indole-2-carboxylate with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction conditions must be carefully controlled to ensure the selective nitration at the 6-position of the indole ring .
Chemical Reactions Analysis
Ethyl 6-nitro-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The indole ring can undergo oxidation reactions, leading to the formation of various oxidized products.
Scientific Research Applications
Ethyl 6-nitro-1H-indole-2-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex indole derivatives.
Biology: Indole derivatives, including this compound, have shown potential as antiviral, anticancer, and antimicrobial agents.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as an inhibitor of specific enzymes and receptors.
Industry: It is used in the development of new materials and as a building block in organic synthesis.
Biological Activity
Ethyl 6-nitro-1H-indole-2-carboxylate (CAS No. 16792-45-3) is an indole derivative that has garnered attention for its diverse biological activities. This compound is characterized by the presence of a nitro group at the 6-position of the indole ring and a carboxylate moiety, which contribute to its pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Molecular Formula: C11H10N2O4
Molecular Weight: 234.21 g/mol
Melting Point: 194-196 °C
Purity: ≥ 97%
Structural Characteristics
This compound features an indole core, which is a common scaffold in many biologically active compounds. The nitro group at position 6 and the carboxylate group at position 2 enhance its reactivity and interaction with biological targets.
This compound interacts with various biological targets, leading to multiple biochemical effects:
- Enzyme Inhibition: The compound has shown potential as an inhibitor of specific enzymes involved in cancer progression and viral replication.
- Receptor Modulation: It may modulate receptor activities, influencing signaling pathways critical for cell proliferation and survival.
- Antiviral Activity: Preliminary studies suggest that it may inhibit viral replication, particularly against HIV integrase, by chelating metal ions essential for viral DNA integration.
Biochemical Pathways
Indole derivatives like this compound are known to influence various pathways, including apoptosis, cell cycle regulation, and inflammatory responses. These interactions can lead to enhanced cytotoxicity against cancer cells while potentially sparing normal cells.
Anticancer Properties
Research indicates that this compound exhibits significant cytotoxicity against several cancer cell lines. For instance:
These findings suggest that the compound may be particularly effective against breast cancer cells (MCF-7), while showing moderate activity against liver cancer cells (HepG2).
Antiviral Activity
This compound has been investigated for its antiviral properties, particularly against HIV. Studies have shown that it can inhibit HIV integrase with an IC50 value as low as , indicating its potential as a lead compound in antiviral drug development .
Antimicrobial Effects
The compound also displays antimicrobial activity, although specific data on its efficacy against various pathogens remain limited. Indole derivatives are generally recognized for their ability to interact with bacterial enzymes, leading to inhibition of growth.
Case Study: Anticancer Activity
In a study evaluating a series of indole derivatives, this compound was noted for its ability to induce cell cycle arrest at the G2/M phase in MCF-7 cells. The study highlighted its mechanism involving the inhibition of key protein kinases such as EGFR and HER2, which are essential for tumor growth and survival .
Case Study: Antiviral Efficacy
Another investigation focused on the compound's role as an integrase inhibitor in HIV treatment strategies. The study demonstrated that modifications to the nitro group could enhance binding affinity and inhibitory potency against integrase . This suggests a promising avenue for optimizing the compound's structure for improved antiviral activity.
Future Directions
The ongoing research into this compound suggests several avenues for future exploration:
- Structural Optimization: Modifying functional groups may enhance its biological activity and selectivity.
- Combination Therapies: Investigating synergistic effects with existing chemotherapeutics or antivirals could improve therapeutic outcomes.
- Mechanistic Studies: Further elucidation of its molecular targets will provide insights into its mode of action and potential side effects.
Properties
IUPAC Name |
ethyl 6-nitro-1H-indole-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4/c1-2-17-11(14)10-5-7-3-4-8(13(15)16)6-9(7)12-10/h3-6,12H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOMZLSPJSSDTAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10346926 | |
Record name | Ethyl 6-nitro-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10346926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16792-45-3 | |
Record name | Ethyl 6-nitro-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10346926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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